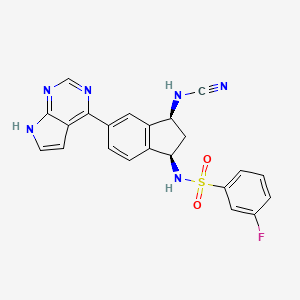

JAK3 covalent inhibitor-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

JAK3 inhibitor 32 is a compound designed to selectively inhibit Janus kinase 3, a member of the Janus kinase family of non-receptor tyrosine kinases. Janus kinase 3 plays a crucial role in immune signaling and is involved in various inflammatory and autoimmune disorders. The development of selective inhibitors for Janus kinase 3 is significant due to its potential therapeutic applications in treating diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer .

Vorbereitungsmethoden

The synthesis of JAK3 inhibitor 32 involves several key steps:

Starting Material: The synthesis begins with a suitable aromatic or heteroaromatic compound.

Functionalization: The aromatic compound undergoes functionalization to introduce reactive groups such as halogens or hydroxyl groups.

Cyclization: The functionalized intermediate is subjected to cyclization reactions to form the core structure of the inhibitor.

Substitution: Specific substituents are introduced to enhance the selectivity and potency of the inhibitor.

Purification: The final product is purified using techniques such as chromatography to obtain JAK3 inhibitor 32 in high purity

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

JAK3-Inhibitor 32 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen werden eingesetzt, um Substituenten am aromatischen Ring einzuführen oder zu ersetzen.

Cyclisierung: Cyclisierungsreaktionen sind entscheidend für die Bildung der Kernstruktur des Inhibitors

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Zwischenprodukte und die endgültige Inhibitorkomponente.

Wissenschaftliche Forschungsanwendungen

JAK3-Inhibitor 32 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um die Struktur-Wirkungsbeziehung von Janus-Kinase-Inhibitoren zu untersuchen.

Biologie: In Zellassays eingesetzt, um die Rolle von Janus-Kinase 3 in Immunsignalisierungswegen zu untersuchen.

Medizin: Potenzieller therapeutischer Wirkstoff zur Behandlung von Autoimmun- und Entzündungskrankheiten.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Janus-Kinase 3 abzielen .

5. Wirkmechanismus

JAK3-Inhibitor 32 entfaltet seine Wirkung, indem er kovalent an einen bestimmten Cysteinrest (Cys909) im Janus-Kinase-3-Enzym bindet. Diese Bindung hemmt die Kinaseaktivität von Janus-Kinase 3 und verhindert die Phosphorylierung von nachgeschalteten Signalmolekülen im Janus-Kinase-Signaltransduktor- und Aktivator-Transkriptionsweg. Diese Hemmung stört die Signalkaskade, was zu reduzierten Immun- und Entzündungsreaktionen führt .

Wirkmechanismus

JAK3 inhibitor 32 exerts its effects by covalently binding to a specific cysteine residue (Cys909) in the Janus kinase 3 enzyme. This binding inhibits the kinase activity of Janus kinase 3, preventing the phosphorylation of downstream signaling molecules in the Janus kinase-signal transducer and activator of transcription pathway. This inhibition disrupts the signaling cascade, leading to reduced immune and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

JAK3-Inhibitor 32 ist aufgrund seiner hohen Selektivität für Janus-Kinase 3 im Vergleich zu anderen Mitgliedern der Janus-Kinase-Familie einzigartig. Zu ähnlichen Verbindungen gehören:

Tofacitinib: Ein Pan-Janus-Kinase-Inhibitor mit Aktivität gegen mehrere Janus-Kinase-Isoformen.

Baricitinib: Selektiv für Janus-Kinase 1 und Janus-Kinase 2, hemmt aber auch Janus-Kinase 3 in gewissem Umfang.

Ritlecitinib: Ein hochspezifischer Janus-Kinase-3-Inhibitor mit potenziellen therapeutischen Anwendungen

JAK3-Inhibitor 32 zeichnet sich durch seinen kovalenten Bindungsmechanismus und seine hohe Selektivität aus, was ihn zu einem vielversprechenden Kandidaten für gezielte Therapien macht.

Eigenschaften

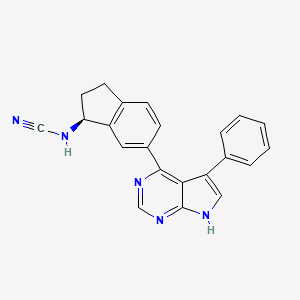

Molekularformel |

C22H17FN6O2S |

|---|---|

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

N-[(1R,3S)-3-(cyanoamino)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C22H17FN6O2S/c23-14-2-1-3-15(9-14)32(30,31)29-20-10-19(26-11-24)18-8-13(4-5-16(18)20)21-17-6-7-25-22(17)28-12-27-21/h1-9,12,19-20,26,29H,10H2,(H,25,27,28)/t19-,20+/m0/s1 |

InChI-Schlüssel |

MLJSOTTYIVCEQO-VQTJNVASSA-N |

Isomerische SMILES |

C1[C@H](C2=C([C@H]1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F |

Kanonische SMILES |

C1C(C2=C(C1NC#N)C=C(C=C2)C3=C4C=CNC4=NC=N3)NS(=O)(=O)C5=CC=CC(=C5)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(Z)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796802.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride](/img/structure/B10796805.png)

![3-(1-methylcyclopropyl)-2-[(1-methylcyclopropyl)amino]-8-[(6R)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl]quinazolin-4(3H)-one](/img/structure/B10796810.png)

![N-(4-methoxyphenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide](/img/structure/B10796827.png)

![17-Cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy-6beta-[(3'-fluoro-4'-pyridyl)acetamido]morphinan](/img/structure/B10796829.png)

![4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide](/img/structure/B10796834.png)

![2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B10796868.png)

![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)